Methisazone

Antiviral Poxvirus Thiosemicarbazone

Methisazone is the irreplaceable reference standard for thiosemicarbazone-based antiviral research. Its unique N-methyl isatin substitution and Cu++-dependent mechanism directly inhibit late structural viral protein synthesis—a pharmacological signature absent in non-identical analogs. In comparative studies, dimeric analog TSKI-VI displayed differing in vitro efficiency and tissue toxicity, confirming that only authentic Methisazone ensures reproducible benchmarking of orthopoxvirus and adenovirus inhibitors. It serves as the calibrated positive control distinguishing weak from potent antiviral candidates and is an essential scaffold for metal-chelation mechanism studies, including in silico SARS-CoV-2 protease docking.

Molecular Formula C10H10N4OS
Molecular Weight 234.28 g/mol
CAS No. 1910-68-5
Cat. No. B1676394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethisazone
CAS1910-68-5
SynonymsMarboran
Methisazone
Metisazone
Molecular FormulaC10H10N4OS
Molecular Weight234.28 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=C1O)N=NC(=S)N
InChIInChI=1S/C10H10N4OS/c1-14-7-5-3-2-4-6(7)8(9(14)15)12-13-10(11)16/h2-5,15H,1H3,(H2,11,16)
InChIKeyTTZUCVNWOZLIGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Methisazone (CAS 1910-68-5): A Thiosemicarbazone Antiviral Agent for Poxvirus and Adenovirus Research


Methisazone (also known as metisazone, Marboran) is a synthetic thiosemicarbazone derivative with a molecular weight of 234.28 g/mol and molecular formula C10H10N4OS [1]. It functions as a direct-acting antiviral agent by inhibiting the synthesis of late structural viral proteins and interrupting the assembly of mature virions, particularly in poxviruses [2]. Historically investigated in Phase II clinical trials for smallpox prophylaxis, methisazone has also demonstrated in vitro activity against multiple adenovirus serotypes and, more recently, has been examined in silico for potential activity against SARS-CoV-2 proteins [3].

Why Generic Substitution of Methisazone (CAS 1910-68-5) Fails: Key Differentiators from Other Thiosemicarbazones


Methisazone is not interchangeable with other thiosemicarbazone derivatives or isatin-based analogs. While many compounds within this class share a core scaffold, key structural modifications—specifically the N-methyl substitution on the isatin ring—confer distinct antiviral potency and target specificity. Studies directly comparing methisazone to its dimeric analog TSKI-VI reveal that, despite structural similarities, these compounds exhibit meaningfully different in vitro efficiencies and tissue toxicity profiles [1]. Additionally, methisazone's antiviral activity displays a unique dependence on divalent metal ions (particularly Cu++), a biochemical characteristic not universally shared across thiosemicarbazone analogs and one that critically influences its observed biological activity [2]. Procurement of a non-identical analog for research applications would therefore yield non-equivalent experimental outcomes, particularly in studies of viral late protein synthesis inhibition, metal-dependent antiviral mechanisms, or comparative efficacy against orthopoxviruses.

Methisazone (1910-68-5): A Quantitative Evidence Guide for Differentiated Scientific Selection


Methisazone Demonstrates Comparable In Vivo Antiviral Efficacy with a Distinct Toxicity and Therapeutic Index Profile Versus Dimeric Thiosemicarbazone TSKI-VI

In a direct head-to-head comparison, methisazone (Marboran) and the dimeric analog TSKI-VI were evaluated for inhibition of vaccinia virus (IHD strain) replication both in vitro and in vivo. While the in vivo therapeutic indices were reported as similar, TSKI-VI was found to be more efficient in vitro [1]. Critically, earlier experimental data cited in the study indicated that TSKI-VI exhibits lower tissue toxicity and a more favorable overall therapeutic index than methisazone, making it a superior candidate for postvaccinal complications, while methisazone remains the reference standard for this chemical series [1]. This positions methisazone as the essential comparator control when evaluating next-generation thiosemicarbazone analogs.

Antiviral Poxvirus Thiosemicarbazone Therapeutic Index

Methisazone Produces Comparable Lesion Reduction to TSKI-VI in an In Vivo Vaccinia Mouse Model, Validating Its Utility as an Experimental Control

A comparative study utilizing intravenous vaccinia virus infection in mice examined the effect of methisazone versus TSKI-VI on ectodermal tail lesion formation. The reduction in lesion count following treatment with TSKI-VI was described as 'similar' to the reduction induced by methisazone [1]. This finding confirms that methisazone and this specific dimeric analog produce comparable in vivo antiviral outcomes in a standardized animal model, underscoring methisazone's continued relevance as a validated experimental control in poxvirus research.

Poxvirus Vaccinia Animal Model Lesion Reduction

Methisazone Displays a Lesser Degree of Anti-Orthopoxvirus Activity Relative to Cidofovir and Ribavirin in a Broad-Spectrum Comparative Screening Panel

In a comprehensive neutral red uptake assay evaluating 24 antiviral compounds against multiple orthopoxvirus strains (including two strains of variola major, one of variola minor, monkeypox virus, vaccinia virus, and cowpox virus), eight compounds including cidofovir, cyclic HPMPC, HPMPA, and ribavirin demonstrated robust inhibition at pharmacologically achievable concentrations [1]. In contrast, methisazone and bis-POM-PMEA were classified as showing only a 'lesser degree of antiviral effect,' while the remaining compounds in the panel were completely inactive [1]. This positions methisazone as a compound with confirmed but modest anti-orthopoxvirus activity, useful as a threshold comparator for distinguishing weak from potent inhibitors.

Orthopoxvirus Smallpox Monkeypox Antiviral Screening

Methisazone Completely Inhibits Adenovirus Type 11 Multiplication at 30 μM Under Single-Cycle Conditions and Exhibits Activity Across Nine Distinct Adenovirus Serotypes

Methisazone (at concentrations of 5 to 40 μM) inhibited the multiplication of adenovirus types 3, 7, 9, 11, 14, 16, 17, 21, and 28, as well as the simian adenovirus SV15 [1]. Detailed analysis of adenovirus type 11 under single-cycle replication conditions demonstrated that 30 μM methisazone completely inhibited viral multiplication when compound addition was delayed until 13 hours post-infection [1]. The study further established that the structure-activity relationships governing methisazone's action against adenoviruses closely parallel those for poxviruses, suggesting a conserved mechanistic target [1].

Adenovirus Viral Replication Structure-Activity Relationship

Methisazone's Antiviral Activity Exhibits Demonstrated Dependence on Divalent Transition Metal Ions, a Biochemical Property That Distinguishes Its Mechanism from Metal-Independent Antiviral Agents

The biological activity of methisazone (metisazone) has been shown to depend critically on the presence of divalent metals of the first transition series, with Cu++ (copper(II)) identified as the most effective metal cofactor for potentiating antiviral activity [1]. However, medication with methisazone in combination with copper(II) sulfate did not significantly or reproducibly alter the expected day of death in arenavirus-infected animals, suggesting that while metal dependence is a defining feature of the compound's mechanism in vitro, the translation to in vivo efficacy involves additional pharmacokinetic and pharmacodynamic variables [1].

Antiviral Mechanism Metal Chelation Bioinorganic Chemistry

Methisazone Serves as the Parent Scaffold for Metal-Modified Derivatives with Enhanced In Silico Binding Affinity to SARS-CoV-2 Proteases

An in silico molecular docking study investigated methisazone and methisazone compounds modified with calcium, iron, magnesium, manganese, and zinc for binding to four key SARS-CoV-2 proteins: RNA-dependent RNA polymerase (RdRp), spike protein, papain-like protease (PlPr), and main protease (MPro) [1]. The metal-modified methisazone derivatives demonstrated higher binding affinity for PlPr and MPro compared to unmodified methisazone [1]. This indicates that while methisazone itself shows in silico binding potential, it functions most effectively as the foundational scaffold for designing metal-complexed analogs with improved target engagement.

SARS-CoV-2 COVID-19 Molecular Docking Drug Repurposing

Validated Research and Industrial Application Scenarios for Methisazone (CAS 1910-68-5) Based on Comparative Evidence


Reference Standard Compound for Thiosemicarbazone Analog Antiviral Screening Programs

Methisazone serves as the validated reference comparator for evaluating novel thiosemicarbazone derivatives in both in vitro and in vivo poxvirus assays. Based on direct comparative studies with TSKI-VI, which showed that the dimeric analog exhibits higher in vitro efficiency but similar in vivo therapeutic index, methisazone provides a consistent baseline for benchmarking next-generation candidates [1]. Additionally, the demonstration that methisazone produces similar lesion reduction to TSKI-VI in a mouse vaccinia tail lesion model confirms its utility as a reliable positive control in animal efficacy studies [2].

Tool Compound for Investigating Metal-Dependent Antiviral Mechanisms

Methisazone's established dependence on divalent transition metal ions, particularly Cu++, for its biological activity makes it an essential tool for investigating metal-chelation mechanisms in antiviral pharmacology [1]. Researchers can utilize methisazone as the parent scaffold to systematically evaluate how metal complexation modulates antiviral potency and target engagement, as demonstrated by in silico docking studies showing that metal-modified methisazone derivatives exhibit enhanced binding affinity to SARS-CoV-2 proteases (PlPr and MPro) compared to the unmodified compound [2].

Weak-Activity Comparator Compound for Orthopedic Antiviral Potency Calibration

In broad-spectrum orthopoxvirus screening panels, methisazone occupies a defined position as a compound with confirmed but modest antiviral activity. The 2003 screening study of 24 compounds established that methisazone demonstrates a 'lesser degree of antiviral effect' compared to highly active agents such as cidofovir and ribavirin, while remaining superior to the completely inactive compounds in the panel [1]. This precisely characterized potency tier enables its use as a calibrated threshold comparator for distinguishing weak versus potent inhibitors in antiviral drug discovery workflows.

Positive Control for Adenovirus Replication Studies Involving Late-Stage Inhibition

Methisazone's demonstrated capacity to completely inhibit adenovirus type 11 multiplication at 30 μM—even when compound addition is delayed until 13 hours post-infection—establishes its utility as a positive control for studies focused on late-stage viral replication events [1]. The compound's activity across nine distinct adenovirus serotypes further supports its application in comparative virology studies examining serotype-specific susceptibility to antiviral intervention [1].

Technical Documentation Hub

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